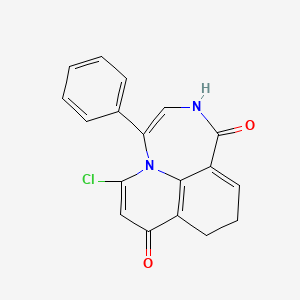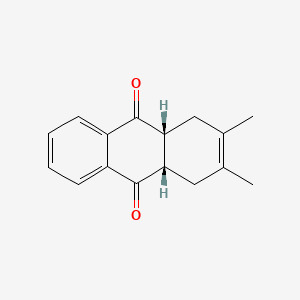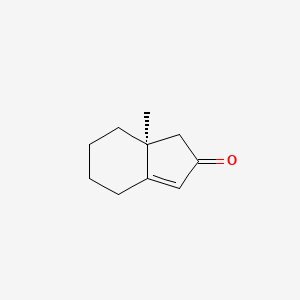
2H-Inden-2-one, 1,4,5,6,7,7a-hexahydro-7a-methyl-, (S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Inden-2-one, 1,4,5,6,7,7a-hexahydro-7a-methyl-, (S)- is a complex organic compound characterized by its unique structure, which includes a five-membered ring, a six-membered ring, and a ketone group. This compound is notable for its stereochemistry, specifically the (S)-configuration, which refers to the spatial arrangement of its atoms. It is used in various scientific research applications due to its interesting chemical properties and reactivity .
Preparation Methods
The synthesis of 2H-Inden-2-one, 1,4,5,6,7,7a-hexahydro-7a-methyl-, (S)- can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the correct formation of the compound. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
2H-Inden-2-one, 1,4,5,6,7,7a-hexahydro-7a-methyl-, (S)- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activity and interactions with various biomolecules. In medicine, researchers investigate its potential therapeutic properties and mechanisms of action. Industrially, it can be used in the production of materials with specific chemical properties .
Mechanism of Action
The mechanism of action of 2H-Inden-2-one, 1,4,5,6,7,7a-hexahydro-7a-methyl-, (S)- involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to certain enzymes or receptors, altering their activity. This binding can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the observed effects. The exact molecular targets and pathways involved depend on the specific context and application .
Comparison with Similar Compounds
2H-Inden-2-one, 1,4,5,6,7,7a-hexahydro-7a-methyl-, (S)- can be compared with other similar compounds, such as 7a-Methyl-1,4,5,6,7,7a-hexahydro-2H-inden-2-one and 1H-2-Indenone,2,4,5,6,7,7a-hexahydro-3-(1-methylethyl)-7a-methyl. These compounds share structural similarities but differ in their specific functional groups and stereochemistry. The uniqueness of 2H-Inden-2-one, 1,4,5,6,7,7a-hexahydro-7a-methyl-, (S)- lies in its specific configuration and the resulting chemical properties .
Properties
CAS No. |
54725-16-5 |
|---|---|
Molecular Formula |
C10H14O |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
(7aS)-7a-methyl-4,5,6,7-tetrahydro-1H-inden-2-one |
InChI |
InChI=1S/C10H14O/c1-10-5-3-2-4-8(10)6-9(11)7-10/h6H,2-5,7H2,1H3/t10-/m0/s1 |
InChI Key |
HJDKCIOQDUHLEF-JTQLQIEISA-N |
Isomeric SMILES |
C[C@@]12CCCCC1=CC(=O)C2 |
Canonical SMILES |
CC12CCCCC1=CC(=O)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


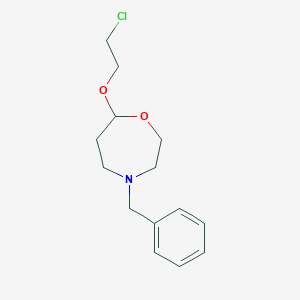

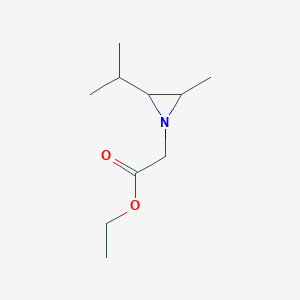

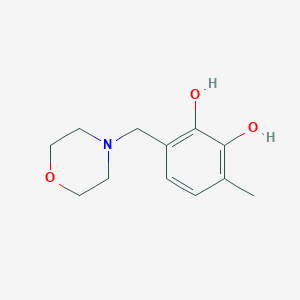
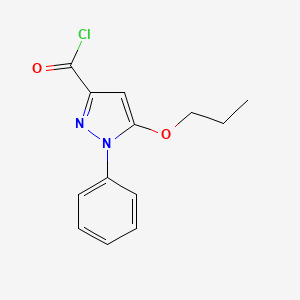
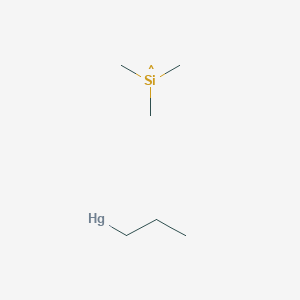

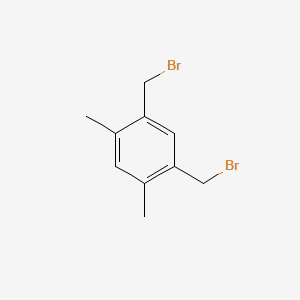
![N-Butyl-4-(butylamino)-1H-pyrazolo[3,4-B]pyridine-5-carboxamide](/img/structure/B14632239.png)
![3-[6-(4-Ethylphenyl)-3-methylhexyl]-2,2-dimethyloxirane](/img/structure/B14632249.png)

